Cas no 2172140-20-2 (3-(1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetyl}pyrrolidin-2-yl)propanoic acid)
3-(1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetyl}pyrrolidin-2-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetyl}pyrrolidin-2-yl)propanoic acid
- EN300-1480479
- 2172140-20-2
- 3-(1-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetyl}pyrrolidin-2-yl)propanoic acid
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- Inchi: 1S/C26H30N2O6/c29-24(28-14-5-6-18(28)11-12-25(30)31)17-33-15-13-27-26(32)34-16-23-21-9-3-1-7-19(21)20-8-2-4-10-22(20)23/h1-4,7-10,18,23H,5-6,11-17H2,(H,27,32)(H,30,31)
- InChI Key: JKICFBSBMJAVKP-UHFFFAOYSA-N
- SMILES: O=C(COCCNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CCCC1CCC(=O)O
Computed Properties
- Exact Mass: 466.21038668g/mol
- Monoisotopic Mass: 466.21038668g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 34
- Rotatable Bond Count: 11
- Complexity: 693
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 105Ų
3-(1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetyl}pyrrolidin-2-yl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1480479-1.0g |
3-(1-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetyl}pyrrolidin-2-yl)propanoic acid |
2172140-20-2 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1480479-50mg |
3-(1-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetyl}pyrrolidin-2-yl)propanoic acid |
2172140-20-2 | 50mg |
$2829.0 | 2023-09-28 | ||
| Enamine | EN300-1480479-100mg |
3-(1-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetyl}pyrrolidin-2-yl)propanoic acid |
2172140-20-2 | 100mg |
$2963.0 | 2023-09-28 | ||
| Enamine | EN300-1480479-250mg |
3-(1-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetyl}pyrrolidin-2-yl)propanoic acid |
2172140-20-2 | 250mg |
$3099.0 | 2023-09-28 | ||
| Enamine | EN300-1480479-500mg |
3-(1-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetyl}pyrrolidin-2-yl)propanoic acid |
2172140-20-2 | 500mg |
$3233.0 | 2023-09-28 | ||
| Enamine | EN300-1480479-1000mg |
3-(1-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetyl}pyrrolidin-2-yl)propanoic acid |
2172140-20-2 | 1000mg |
$3368.0 | 2023-09-28 | ||
| Enamine | EN300-1480479-2500mg |
3-(1-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetyl}pyrrolidin-2-yl)propanoic acid |
2172140-20-2 | 2500mg |
$6602.0 | 2023-09-28 | ||
| Enamine | EN300-1480479-5000mg |
3-(1-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetyl}pyrrolidin-2-yl)propanoic acid |
2172140-20-2 | 5000mg |
$9769.0 | 2023-09-28 | ||
| Enamine | EN300-1480479-10000mg |
3-(1-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetyl}pyrrolidin-2-yl)propanoic acid |
2172140-20-2 | 10000mg |
$14487.0 | 2023-09-28 |
3-(1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetyl}pyrrolidin-2-yl)propanoic acid Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 3-(1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetyl}pyrrolidin-2-yl)propanoic acid
Introduction to 3-(1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetyl}pyrrolidin-2-yl)propanoic acid (CAS No. 2172140-20-2)
3-(1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetyl}pyrrolidin-2-yl)propanoic acid, identified by its CAS number 2172140-20-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a pyrrolidinyl core appended with various functional groups. The presence of a 9H-fluoren-9-ylmethoxycarbonyl moiety and an aminoethyl chain suggests potential applications in drug design, particularly in the development of bioactive molecules targeting specific biological pathways.
The structural complexity of 3-(1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetyl}pyrrolidin-2-yl)propanoic acid makes it a promising candidate for further investigation in medicinal chemistry. The fluorenylmethoxycarbonyl (Fmoc) group is a well-known protecting group in peptide synthesis, but its incorporation into this molecule suggests broader utility beyond peptide chemistry. The pyrrolidinyl ring is a common pharmacophore in many drugs due to its ability to interact with biological targets such as enzymes and receptors. Additionally, the propanoic acid moiety at the terminal end of the molecule could serve as a linker or a site for further derivatization, enhancing its versatility in drug development.
In recent years, there has been growing interest in the development of small-molecule inhibitors that modulate enzyme activity through precise targeting of active sites. The structural features of 3-(1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetyl}pyrrolidin-2-yl)propanoic acid make it an attractive scaffold for designing such inhibitors. For instance, the aminoethyl chain could interact with specific residues in an enzyme's active site, while the fluorenylmethoxycarbonyl group might provide steric hindrance to ensure optimal binding orientation. This compound's potential as an enzyme inhibitor has been explored in several preclinical studies, particularly those focusing on kinases and other signaling proteins.
One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. The pharmaceutical industry is continually seeking novel molecules that can outperform existing treatments in terms of efficacy, selectivity, and pharmacokinetic properties. The unique structural features of 3-(1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetyl}pyrrolidin-2-yl)propanoic acid position it as a candidate for further optimization through structure-based drug design (SBDD) or computational modeling. These approaches leverage high-resolution structural data from biological targets to design molecules that fit precisely into active sites, often leading to improved therapeutic outcomes.
Recent advancements in chemical biology have enabled researchers to probe the interactions between small molecules and biological macromolecules with unprecedented detail. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and cryo-electron microscopy (Cryo-EM) have provided invaluable insights into how compounds like 3-(1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetyl}pyrrolidin-2-yiopanoic acid interact with their targets. These studies have not only helped refine our understanding of drug-receptor interactions but also guided the development of next-generation therapeutics. For example, knowledge gained from studying this compound's binding mode could be used to design analogs with enhanced potency or reduced side effects.
The synthesis of complex molecules like 3-(1-{2{((9H-fluoren{9}-yI)methoxycarbonyl})amino})ethyl]acetyl]pyrrolidin{)-yI})propanoic acid presents significant challenges due to its multifunctional nature. However, recent innovations in synthetic methodologies have made it increasingly feasible to construct such intricate structures efficiently. Techniques such as solid-phase synthesis, flow chemistry, and transition-metal-catalyzed reactions have streamlined the process of building complex organic molecules. These advancements have not only accelerated the discovery pipeline but also allowed for greater exploration of chemical space—enabling researchers to access novel molecular architectures that were previously inaccessible.
The pharmacological profile of 3-(1-{21{((99-fluoreni{)-yI)methoxycarboxyl})amino})ethyl]acetyl]pyrrolidiini{-yI})propanoic acid is another area of active investigation. Preclinical studies have begun to elucidate its potential effects on various biological pathways, including those relevant to cancer, inflammation, and neurodegenerative diseases. For instance, some early findings suggest that this compound may exhibit inhibitory activity against specific kinases involved in tumor growth or that it could modulate inflammatory responses by interacting with cellular signaling pathways. While these preliminary results are promising, further research is needed to fully characterize its therapeutic potential and safety profile.
The development of new drug candidates is typically a lengthy and resource-intensive process involving multiple stages—from initial discovery to clinical trials and regulatory approval. However, the increasing availability of high-throughput screening technologies and artificial intelligence-driven drug discovery platforms has expedited this process significantly. By leveraging these tools alongside traditional experimental approaches, researchers can more rapidly identify promising candidates like 3-(1{21{((99-fluoreni{)-yI)methoxycarboxyl})amino})ethyl]acetyl]pyrrolidiini{-yI})propanoic acid for further development. This integration of computational methods with experimental validation represents a paradigm shift in pharmaceutical research—one that holds great promise for accelerating the delivery of new treatments to patients worldwide.
In conclusion,3-(1-{21{((99-fluoreni{)-yI)methoxycarboxyl})amino})ethyl]acetyl]pyrrolidiini{-yI})propanoic acid (CAS No.. 2172140{-20{-}}is an intriguing organic compound with significant potential in pharmaceutical applications.. Its complex structure, which includes functional groups such as {(99{-fluoreni{-yI)methoxycarboxyl)}, {(aminoethyl)}, {(pyrrolidinyi)}), and {(propanoic aci}}), makes it a versatile scaffold for designing bioactive molecules.. Recent research has highlighted its potential as an enzyme inhibitor and has provided insights into how it might interact with biological targets.. While further studies are needed to fully understand its therapeutic implications, this compound exemplifies the innovative approaches being employed in modern drug discovery—approaches that hold promise for addressing some oF the most pressing medical challenges oF our time..
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